REACTION_CXSMILES
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[Br:1][CH2:2][C:3](Br)=[O:4].C(N(CC)CC)C.[CH:13]([NH2:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH:13]([NH:26][C:3](=[O:4])[CH2:2][Br:1])([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
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|
Quantity
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2.91 g
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Type
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reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
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2.1 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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2.64 g
|
Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction solution was then evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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the resulting residue was purified on silica gel with EA as mobile phase
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Type
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CUSTOM
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Details
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The product crystallized from the product fractions
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Type
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FILTRATION
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Details
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was filtered off with suction
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Type
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WASH
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Details
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washed with a little cold diethyl ether
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Type
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CUSTOM
|
Details
|
dried under reduced pressure
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Name
|
|
Type
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product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)NC(CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |